![molecular formula C7H9BO4 B1593000 (4-Hydroxy-2-methoxyphenyl)boronic acid CAS No. 550373-98-3](/img/structure/B1593000.png)
(4-Hydroxy-2-methoxyphenyl)boronic acid
Overview
Description
(4-Hydroxy-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-Hydroxy-2-methoxyphenyl)boronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The use of this compound in this reaction contributes to the overall stability and environmental benignity of the process .
Result of Action
The result of this compound’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling process . This reaction is known for its mild and functional group tolerant conditions, which contribute to the overall success of the reaction . The stability of this compound under these conditions further enhances its efficacy .
Biochemical Analysis
Biochemical Properties
(4-Hydroxy-2-methoxyphenyl)boronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound interacts with palladium, a transition metal, during the reaction .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it transfers its boron atom to palladium . This reaction is crucial for the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid typically involves the reaction of 4-hydroxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 4-hydroxy-2-methoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: Palladium-based catalysts for coupling reactions
Purification: Crystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-2-methoxyphenyl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.
Oxidation: Can be oxidized to form phenolic compounds.
Substitution: Reacts with electrophiles to substitute the boronic acid group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., water or ethanol), and aryl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Applications
Suzuki-Miyaura Coupling:
- Mechanism: (4-Hydroxy-2-methoxyphenyl)boronic acid acts as a boron reagent in Suzuki-Miyaura reactions, where it couples with aryl halides in the presence of a palladium catalyst. The reaction typically involves transmetalation, leading to the formation of biaryl compounds.
- Advantages: Its unique structural features, including both hydroxyl and methoxy groups, enhance reactivity and selectivity compared to other boronic acids .
Reactivity:
- This compound can undergo various reactions including oxidation to form phenolic derivatives and substitution reactions with electrophiles. The presence of the methoxy group stabilizes the transition state during these reactions, making it a valuable reagent in synthetic chemistry .
Biological Applications
Synthesis of Biologically Active Molecules:
- This compound is utilized in synthesizing compounds that exhibit biological activity. For instance, it has been employed to create inhibitors targeting specific enzymes and proteins involved in disease pathways .
Enzyme Probes:
- The compound serves as a probe for studying enzyme activities, particularly those that interact with boronic acids. Its ability to form reversible covalent bonds with certain biomolecules makes it useful in biochemical assays .
Medicinal Applications
Drug Development:
- Research indicates that this compound has potential applications in drug development. It is investigated for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its reactivity and ability to form complex structures .
Therapeutic Targets:
- The compound's interaction with biological targets, such as bromodomains involved in cancer progression, highlights its potential as a lead compound for developing new therapeutic agents .
Industrial Applications
Material Science:
- In industrial settings, this compound is used in producing advanced materials and polymers. Its properties facilitate the development of materials with specific mechanical and chemical characteristics, suitable for various applications including electronics and coatings .
Synthesis of Polymers:
- The compound can be incorporated into polymeric structures via cross-coupling techniques, contributing to the creation of functionalized polymers that exhibit enhanced properties such as conductivity or thermal stability .
Comprehensive Data Table
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Chemical | Suzuki-Miyaura coupling | Efficient carbon-carbon bond formation |
Biological | Synthesis of enzyme inhibitors | Targeting specific biological pathways |
Medicinal | Development of pharmaceuticals | Potential for novel drug candidates |
Industrial | Production of advanced materials | Enhanced material properties |
Case Studies
-
Suzuki-Miyaura Reaction Optimization:
A study demonstrated that using this compound significantly improved yields in biaryl synthesis compared to traditional reagents. The reaction conditions were optimized to maximize efficiency while minimizing byproducts . -
Biological Activity Investigation:
Research involving this compound revealed its effectiveness as a probe for studying enzyme kinetics related to cancer biology. It was shown to selectively inhibit certain enzymatic activities without cytotoxic effects on normal cells . -
Polymer Synthesis Development:
Industrial applications have explored the incorporation of this compound into polymer matrices, resulting in materials with tailored properties for specific applications such as drug delivery systems and electronic devices .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
Comparison: (4-Hydroxy-2-methoxyphenyl)boronic acid is unique due to the presence of both a hydroxyl and a methoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain coupling reactions compared to its analogs. For example, the methoxy group can enhance the reactivity of the boronic acid in Suzuki-Miyaura coupling by stabilizing the transition state.
Biological Activity
(4-Hydroxy-2-methoxyphenyl)boronic acid, a compound with the molecular formula CHBO, has garnered attention in recent years for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It functions as a proteasome inhibitor, which is crucial in regulating the cell cycle and apoptosis. For instance, studies have shown that it can halt the progression of the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines. The IC values for these effects have been reported as low as 6.74 nM, indicating potent activity against cancer cells .
Antibacterial and Antiviral Activity
The compound also demonstrates antibacterial and antiviral properties. It has been found effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. Furthermore, docking studies suggest that its mechanism may involve binding to key bacterial enzymes such as leucyl-tRNA synthetase, which plays a vital role in protein synthesis . Additionally, it shows promise in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised individuals .
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : By inhibiting the proteasome, the compound disrupts protein degradation pathways critical for cell survival and proliferation.
- Enzyme Inhibition : It interacts with various enzymes involved in bacterial metabolism and replication.
- Regulatory Pathways : The compound may influence signaling pathways that control cell growth and apoptosis.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound can be administered intravenously, although optimization is necessary to enhance its concentration at therapeutic targets . Its low toxicity profile further supports its potential for clinical applications.
Study 1: Anticancer Activity Evaluation
In a study focusing on multiple myeloma cells, this compound was shown to effectively inhibit cell proliferation. The research highlighted its ability to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM .
Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The findings demonstrated that it not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections associated with indwelling devices .
Data Summary
Biological Activity | IC / MIC | Notes |
---|---|---|
Anticancer (cell lines) | 6.74 nM | Proteasome inhibitor; induces apoptosis |
Antibacterial (MRSA) | 7.81 µg/mL | Targets leucyl-tRNA synthetase |
Biofilm Inhibition | - | Effective against Pseudomonas aeruginosa |
Properties
IUPAC Name |
(4-hydroxy-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHXROTYXHSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627447 | |
Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550373-98-3 | |
Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.